molecular formula C33H29N3O5 B11675782 3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11675782
M. Wt: 547.6 g/mol
InChI Key: PPBDJMXXPNSKTN-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, a furan ring, and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of the furan ring and the diazepine ring. One common method for synthesizing furan rings is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions . The diazepine ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-11-[5-(4-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The unique combination of the furan ring, nitrophenyl group, and diazepine ring in 3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one distinguishes it from similar compounds

Properties

Molecular Formula

C33H29N3O5

Molecular Weight

547.6 g/mol

IUPAC Name

9,9-dimethyl-6-[5-(3-nitrophenyl)furan-2-yl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H29N3O5/c1-33(2)19-25-31(27(37)20-33)32(29-16-15-28(41-29)22-11-8-12-23(18-22)36(39)40)35(26-14-7-6-13-24(26)34-25)30(38)17-21-9-4-3-5-10-21/h3-16,18,32,34H,17,19-20H2,1-2H3

InChI Key

PPBDJMXXPNSKTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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